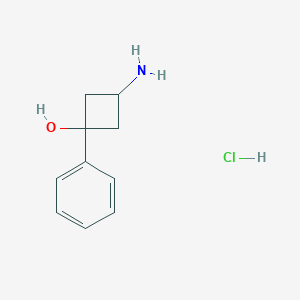

3-Amino-1-phenylcyclobutan-1-ol hydrochloride

Description

The unique architecture of 3-Amino-1-phenylcyclobutan-1-ol (B2886315) hydrochloride, featuring a strained four-membered carbocycle, a chiral amino alcohol moiety, and a phenyl group, presents a compelling template for the design of new chemical entities with potential applications across various scientific domains.

Cyclobutane (B1203170) derivatives are increasingly recognized for their valuable contributions to organic synthesis and drug discovery. The cyclobutane ring, the second most strained saturated monocarbocycle after cyclopropane, possesses a unique puckered three-dimensional structure. nih.gov This distinct conformation can impart favorable properties to bioactive molecules. uni.lu

In medicinal chemistry, the incorporation of a cyclobutane motif can offer several advantages:

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.netnih.gov

Metabolic Stability: Replacing more metabolically labile groups with a cyclobutane ring can improve the pharmacokinetic profile of a drug candidate. mdpi.com

Novel Chemical Space: The three-dimensional character of cyclobutanes provides access to novel areas of chemical space, offering opportunities for the development of compounds with unique biological activities. uni.lu

Bioisosteric Replacement: Cyclobutane rings can serve as bioisosteres for other groups, such as phenyl rings or larger cyclic systems, helping to fine-tune the physicochemical properties of a molecule. mdpi.com

The growing utility of cyclobutane derivatives is evidenced by their presence in a number of marketed drugs and clinical candidates, highlighting their importance in the development of new therapeutics. researchgate.net

| Property of Cyclobutane Ring | Implication in Medicinal Chemistry |

| Puckered 3D Structure | Provides novel chemical space for drug design. uni.lu |

| Conformational Rigidity | Enhances binding affinity and selectivity. researchgate.netnih.gov |

| Chemical Inertness | Can improve metabolic stability. mdpi.com |

| Unique Bond Angles/Lengths | Influences molecular geometry and interactions. nih.gov |

Chiral amino alcohols are a privileged class of compounds with widespread applications in both asymmetric synthesis and chemical biology. Their utility stems from the presence of two versatile functional groups—an amine and a hydroxyl group—attached to a chiral backbone.

In asymmetric synthesis , chiral amino alcohols are invaluable as:

Chiral Auxiliaries: They can be temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which the auxiliary can be removed and often recycled. wikipedia.org

Chiral Ligands: They can be coordinated to metal catalysts to create a chiral environment that promotes the formation of one enantiomer of a product over the other in a variety of asymmetric reactions. mdpi.com

Chiral Catalysts: Certain amino alcohols can themselves act as organocatalysts, facilitating stereoselective reactions without the need for a metal.

In chemical biology , the chiral amino alcohol motif is a common feature in many biologically active molecules and pharmaceuticals. researchgate.net For example, this structural unit is found in various drugs, where it often plays a crucial role in the molecule's interaction with its biological target. The synthesis of enantiomerically pure amino alcohols is therefore a significant area of research. nih.gov

| Application of Chiral Amino Alcohols | Description |

| Asymmetric Synthesis | Used as chiral auxiliaries, ligands for metal catalysts, and organocatalysts to control stereochemistry. wikipedia.org |

| Pharmaceutical Scaffolds | A key structural motif in numerous bioactive compounds and approved drugs. researchgate.net |

| Building Blocks | Versatile starting materials for the synthesis of complex chiral molecules. researchgate.net |

While dedicated research specifically on 3-Amino-1-phenylcyclobutan-1-ol hydrochloride appears to be limited in publicly available literature, its structural components suggest several promising avenues for future investigation. Based on the established significance of cyclobutane derivatives and chiral amino alcohols, the research trajectories for this compound can be logically inferred.

Potential areas of research include:

Asymmetric Synthesis and Catalysis: The chiral nature of this compound makes it a candidate for use as a chiral ligand in asymmetric catalysis or as a chiral auxiliary in stereoselective synthesis. Its rigid cyclobutane backbone could impart unique selectivity in such applications.

Medicinal Chemistry: As a novel scaffold, it could serve as a starting point for the design of new therapeutic agents. The phenyl, amino, and hydroxyl groups offer multiple points for diversification to explore structure-activity relationships (SAR) for various biological targets. The cyclobutane core provides a rigid framework that can be explored for its impact on potency and pharmacokinetic properties.

Materials Science: The bifunctional nature of the molecule could be exploited in the synthesis of novel polymers or functional materials where the defined stereochemistry and rigid core could lead to materials with interesting properties.

Given the lack of specific studies on this compound, initial research would likely focus on the development of efficient and stereoselective synthetic routes to access both enantiomers of 3-Amino-1-phenylcyclobutan-1-ol. Subsequent investigations would then likely explore its utility in the areas mentioned above. The development of derivatives and the evaluation of their biological activities would be a logical next step in elucidating the potential of this intriguing molecule. nih.gov

Properties

IUPAC Name |

3-amino-1-phenylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-9-6-10(12,7-9)8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMIKDYFXZZVHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 1 Phenylcyclobutan 1 Ol Hydrochloride

Retrosynthetic Analysis of the 3-Amino-1-phenylcyclobutanol Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This approach allows chemists to identify key bond disconnections and strategic transformations.

Strategic Disconnections for the Cyclobutane (B1203170) Ring System

The construction of the cyclobutane core is a primary challenge. Common retrosynthetic strategies for cyclobutane rings include [2+2] cycloaddition reactions, ring contractions of larger rings (e.g., pyrrolidines), and ring expansions of smaller rings. acs.org For the 3-Amino-1-phenylcyclobutanol framework, a key disconnection often involves breaking the C1-C2 and C3-C4 bonds, suggesting a [2+2] cycloaddition between an alkene and a ketene or a related species. vulcanchem.com An alternative disconnection could involve the C2-C3 and C4-C1 bonds, pointing towards intramolecular cyclization strategies.

One documented approach begins with a [2+2] cycloaddition of styrene and dichloroketene. vulcanchem.com This is followed by functional group manipulations, including aminolysis and hydrolysis, to install the required amino and hydroxyl groups. vulcanchem.com Another powerful strategy involves the ring contraction of substituted pyrrolidines, which can provide stereoselective access to densely functionalized cyclobutanes. acs.org

Identification of Key Stereochemical Control Points

The 3-Amino-1-phenylcyclobutan-1-ol (B2886315) molecule contains two stereocenters at the C1 and C3 positions. Therefore, controlling the relative (cis/trans) and absolute (R/S) stereochemistry is critical. The key stereochemical control points in the synthesis are:

Formation of the cyclobutane ring: The stereochemistry of the substituents is often determined during the ring-forming reaction. For instance, in a [2+2] cycloaddition, the stereoselectivity can be influenced by the choice of reactants, catalysts, and reaction conditions.

Introduction of the amino and hydroxyl groups: The timing and method of introducing these functional groups can impact the final stereochemical outcome. If introduced after the ring formation, the stereochemistry of the existing ring can direct the approach of the incoming reagents.

Achieving high stereocontrol often necessitates the use of chiral starting materials, auxiliaries, or catalysts to influence the facial selectivity of key reactions. researchgate.net

Enantioselective and Diastereoselective Synthesis of 3-Amino-1-phenylcyclobutan-1-ol Hydrochloride

The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Consequently, the development of enantioselective and diastereoselective synthetic methods for this compound is of paramount importance.

Application of Chiral Catalysts and Auxiliaries in Asymmetric Induction

Chiral catalysts and auxiliaries are instrumental in asymmetric synthesis, enabling the preferential formation of one enantiomer over the other. researchgate.net

Chiral Catalysts: These substances, used in substoichiometric amounts, create a chiral environment that directs the stereochemical course of a reaction. For cyclobutane synthesis, chiral Lewis acids and transition metal complexes have been employed to catalyze enantioselective [2+2] cycloadditions. nih.govchemistryviews.orgrsc.org For example, iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition has been developed for the synthesis of enantioenriched cyclobutane derivatives. chemistryviews.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereoselectivity of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The use of chiral auxiliaries attached to one of the reactants in a [2+2] cycloaddition can effectively control the facial selectivity of the ring formation. nih.gov

| Catalyst/Auxiliary Type | Reaction Type | Key Features |

| Chiral Lewis Acids | [2+2] Cycloaddition | Catalyze enantioselective cycloadditions by coordinating to one of the reactants, thereby controlling its orientation. rsc.org |

| Chiral Transition Metal Complexes (e.g., Iridium, Rhodium) | Allylic Etherification/[2+2] Photocycloaddition, Hydrometallation | Enable cascade reactions and direct addition to cyclobutenes with high enantioselectivity. nih.govchemistryviews.org |

| Chiral Auxiliaries (e.g., from N-tosylsarcosinamide) | [2+2] Cycloaddition | Temporarily attached to a substrate to direct the stereochemical outcome of the ring-forming step. researchgate.net |

Substrate-Controlled Stereoselectivity in Cyclobutane Formation

In substrate-controlled synthesis, the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. A pre-existing stereocenter can influence the conformation of the molecule and direct the approach of reagents to a specific face.

For instance, a diastereoselective synthesis of cyclobutane hydroxy acids can be achieved through a double-alkylation reaction where a magnesium chelate templates the final ring-closing alkylation, resulting in a single diastereomer. acs.org Similarly, the ring-opening of bicyclo[1.1.0]butanes with hydroxyarenes, catalyzed by a π-acid catalyst, can proceed with high diastereoselectivity. rsc.org

Convergent and Divergent Synthetic Routes to Aminophenylcyclobutanols

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. wikipedia.orgnih.gov This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. Starting from a versatile cyclobutane core, different functional groups can be introduced at the 1 and 3 positions to generate a range of aminophenylcyclobutanol analogs. Diversity-oriented synthesis (DOS) is a strategy that aims to quickly generate libraries of molecules with significant skeletal diversity. wikipedia.org

| Synthetic Strategy | Description | Application to Aminophenylcyclobutanols |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. researchgate.net | Synthesis of a functionalized cyclobutane fragment and a phenyl-containing fragment, which are then coupled. |

| Divergent | Elaboration of a common intermediate into multiple target molecules. wikipedia.orgnih.gov | Starting with a core cyclobutane structure and introducing various substituents at the phenyl and amino positions to create a library of analogs. |

Modular Approaches for Structural Diversity

Modular, or diversity-oriented, synthesis is a powerful strategy for generating libraries of structurally diverse compounds from a common starting material. mdpi.com For the synthesis of this compound and its analogs, modular approaches allow for the systematic variation of substituents on the cyclobutane ring, enabling the exploration of structure-activity relationships.

One such approach begins with a readily available precursor, such as a protected derivative of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid. acs.org From this single starting material, a variety of stereoisomers can be accessed. For instance, cis-trans stereoisomers can be obtained through an S(_N)2-type reaction, while all-trans stereoisomers can be synthesized by incorporating a C1 epimerization step prior to the S(_N)2 reaction. acs.org This methodology provides access to a small library of trifunctionalized cyclobutane scaffolds bearing an acid, an amine, and a third functional group, which can be further elaborated to generate a diverse range of analogs. acs.org

Another modular strategy involves the [2+2] cycloaddition of olefins, a common method for forming cyclobutane rings. baranlab.org By varying the olefin precursors, a wide range of substituted cyclobutanes can be prepared. For example, the reaction between styrene and dichloroketene can be a starting point, with subsequent functionalization steps to introduce the amino and hydroxyl groups. vulcanchem.com This approach allows for the introduction of diversity at multiple points in the synthetic sequence.

The table below illustrates how different starting materials and synthetic routes can lead to a diversity of cyclobutane structures.

| Starting Material | Key Transformation | Resulting Scaffold | Potential for Diversity |

| Protected all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid | S(_N)2 reaction, Epimerization | Trifunctionalized cyclobutanes | Variation of the third functional group, stereochemical diversity. acs.org |

| Styrene and Dichloroketene | [2+2] cycloaddition, Aminolysis, Hydrolysis | 1-Phenylcyclobutane core | Variation of the aromatic ring, introduction of different amines. vulcanchem.com |

| α-Amido Alkylaryl Ketones | Photocyclization (Norrish/Yang reaction) | 2-Aminocyclobutanols | Variation of the acyl group and the aryl group. acs.org |

Novel Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The development of novel catalytic strategies has significantly advanced the synthesis of cyclobutane derivatives.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov In the context of synthesizing this compound, transition metal catalysts can be employed in several key steps.

[2+2] Cycloadditions: While photochemical [2+2] cycloadditions are common, transition metal-catalyzed versions offer an alternative that can often be performed under milder conditions and with greater control over stereoselectivity. baranlab.org Iron-catalyzed intramolecular and intermolecular [2+2] cycloadditions of unactivated alkenes represent a promising approach for constructing the cyclobutane core. grantome.com

C-H Functionalization: Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto a pre-existing molecular scaffold. acs.org This strategy can be applied to a cyclobutane intermediate to introduce the phenyl or amino groups with high regioselectivity, guided by a directing group. acs.org For example, an aminoquinoline directing group can facilitate the arylation of methylene C-H bonds on a cyclobutane ring. acs.org

Ring Expansion and Opening: Transition metals can catalyze the ring expansion of cyclopropanes to form cyclobutenes, which can then be further functionalized. nih.gov Additionally, copper-catalyzed radical cascade reactions of simple cyclobutanes can lead to highly functionalized cyclobutene derivatives through the cleavage of multiple C-H bonds and the formation of new C-N or C-S bonds. rsc.org

The following table summarizes some transition metal-catalyzed reactions relevant to the synthesis of functionalized cyclobutanes.

| Catalyst System | Reaction Type | Key Feature |

| Iron-based catalysts | [2+2] Cycloaddition | Utilizes base metals, suitable for unactivated alkenes. grantome.com |

| Palladium(II)/Palladium(IV) | C-H Arylation | Directed functionalization of sp³ C-H bonds. acs.org |

| Copper(I)/Gold(I) | Chemodivergent reaction of bicyclo[1.1.0]butanes | Access to bicyclo[2.1.1]hexanes and cyclobutenes. researchgate.net |

| Ruthenium(II) photocatalyst | [2+2] Heterodimerization of enones | Visible-light mediated, excellent diastereoselectivity. organic-chemistry.org |

In recent years, organocatalysis and biocatalysis have gained prominence as environmentally friendly and highly selective alternatives to traditional metal-based catalysis. nih.gov

Organocatalysis: Organocatalysts, which are small organic molecules, can promote a wide range of transformations with high enantioselectivity. mdpi.com For instance, chiral phosphoric acids can catalyze the enantioselective [2+2] cycloaddition of olefins under visible light irradiation. organic-chemistry.org The Strecker reaction, a classic method for synthesizing α-aminonitriles, can be rendered enantioselective using pseudo-enantiomeric squaramide catalysts. mdpi.com These aminonitriles can then be converted to the desired amino alcohol. Furthermore, (S)-proline has been used to catalyze direct asymmetric aldol reactions of 1-phenylthiocyclobutane carboxaldehydes, providing access to chiral cyclobutane derivatives. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and can operate under mild reaction conditions. Transaminases are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com This biocatalytic approach can be used to install the chiral amino group on the cyclobutane ring with high enantiomeric excess. To overcome the unfavorable thermodynamic equilibrium of the transamination reaction, it can be coupled with a pyruvate (B1213749) decarboxylase (PDC) system to remove the pyruvate by-product. researchgate.net

A summary of organocatalytic and biocatalytic methods is presented in the table below.

| Catalytic Method | Catalyst | Reaction | Advantage |

| Organocatalysis | Chiral Phosphoric Acid | Enantioselective [2+2] photocycloaddition | Metal-free, visible light-mediated. organic-chemistry.org |

| Organocatalysis | Squaramide | Enantioselective Strecker reaction | High enantioselectivity for α-aminonitriles. mdpi.com |

| Organocatalysis | (S)-Proline | Asymmetric aldol reaction | Access to chiral cyclobutane derivatives. nih.gov |

| Biocatalysis | Transaminase and Pyruvate Decarboxylase | Asymmetric amination of a ketone | High enantioselectivity, overcomes equilibrium limitations. mdpi.comresearchgate.net |

Functional Group Transformations and Protecting Group Chemistry in Advanced Synthesis

The synthesis of a complex molecule like this compound often requires a series of functional group transformations and the strategic use of protecting groups.

Protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions during synthesis. jocpr.com In the synthesis of this compound, both the amino and hydroxyl groups may require protection.

Hydroxyl Protecting Groups: The hydroxyl group can be protected as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under many reaction conditions but can be removed with fluoride ions. ug.edu.pl

Functional group interconversions are also critical. For example, a ketone can be reduced to a hydroxyl group, or an azide can be reduced to an amine. The stereochemical outcome of these transformations must be carefully controlled. For instance, the diastereoselective reduction of a cyclobutanone can lead to the desired stereoisomer of the cyclobutanol (B46151). nih.gov

The strategic application of protecting groups and functional group transformations is exemplified in multi-step syntheses where different parts of the molecule are assembled sequentially. The ability to selectively protect and deprotect functional groups is crucial for achieving the desired final product with high purity and yield. jocpr.com

The following table lists some common protecting groups and their removal conditions.

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA). creative-peptides.com |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine). creative-peptides.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF). ug.edu.pl |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis (H₂/Pd). ug.edu.pl |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 1 Phenylcyclobutan 1 Ol Hydrochloride

Cyclobutane (B1203170) Ring-Opening Reactions of the 3-Amino-1-phenylcyclobutanol Core

The four-membered ring of the cyclobutanol (B46151) core is characterized by significant angle and torsional strain, providing a thermodynamic driving force for ring-opening reactions. These reactions can be initiated by thermal, photochemical, or chemical means.

Thermally and Photochemically Induced Ring Openings

Thermally induced ring-opening of cyclobutane derivatives typically proceeds through a concerted pericyclic reaction, governed by the Woodward-Hoffmann rules. For cyclobutenes, thermal activation leads to a conrotatory ring opening to form a conjugated diene. quimicaorganica.org While 3-amino-1-phenylcyclobutanol does not possess a double bond within the ring, thermal stress can still lead to fragmentation. The specific pathways for the thermal decomposition of aminocyclobutanols are not extensively detailed in the literature, but studies on related compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), show that decomposition can be initiated by the interaction of amino and nitro groups, leading to the formation of water and subsequent ring fragmentation. wikipedia.orgresearchgate.net For 3-amino-1-phenylcyclobutanol, thermal decomposition would likely involve more complex pathways, potentially initiated by the interaction between the amino and hydroxyl groups or C-C bond cleavage driven by the release of ring strain.

Photochemically, cyclobutane rings can undergo cleavage or rearrangement. The Norrish Type II reaction is a common photochemical process for ketones and aldehydes, but related reactions can occur in other systems. For instance, the photocyclization of α-amido alkylaryl ketones can lead to the formation of 2-aminocyclobutanols through a γ-hydrogen abstraction and 1,4-triplet biradical combination, a process known as the Yang cyclization. acs.orgnih.gov The reverse of this process, the photochemical ring-opening of aminocyclobutanols, would likely proceed through the formation of a similar biradical intermediate, which could then fragment. The ratio of cyclobutanol formation to fragmentation in such photochemical reactions is dependent on the stability of the intermediate biradical and stereoelectronic effects. rsc.org The photolysis of enyne alcohols can also lead to fragmentation and the release of aldehydes and ketones, demonstrating a pathway for C-C bond cleavage initiated by photoexcitation. mdpi.com

Nucleophilic and Electrophilic Ring-Opening Pathways

The cyclobutane ring in 3-amino-1-phenylcyclobutanol can be opened by nucleophilic or electrophilic attack, often facilitated by the functional groups present.

Nucleophilic Ring-Opening: While less common than for strained heterocycles like epoxides, nucleophilic ring-opening of cyclobutanes can occur, particularly if the ring is activated by electron-withdrawing groups. In the case of 3-amino-1-phenylcyclobutanol, the amino group itself can act as an internal nucleophile, potentially leading to rearrangement products under certain conditions. External nucleophiles would likely require harsh conditions to attack the cyclobutane ring directly. However, ring-opening can be part of a broader reaction mechanism, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism observed in heterocyclic systems. researchgate.net

| Ring-Opening Pathway | Initiator/Reagent | Key Intermediates | Likely Products |

| Thermally Induced | Heat | Biradicals | Fragmentation products |

| Photochemically Induced | UV Light | Triplet biradicals | Fragmentation products |

| Nucleophilic | Strong Nucleophiles | - | Rearrangement products |

| Electrophilic (Acid-Catalyzed) | Strong Acids (e.g., H₂SO₄) | Tertiary carbocation | Alkenes, rearranged products |

Force-Triggered Mechanochemical Reactivity

The field of polymer mechanochemistry has demonstrated that mechanical force can be used to induce chemical reactions, including the ring-opening of cyclobutanes. google.com When a mechanophore, a force-responsive chemical unit, is incorporated into a polymer chain, the application of force (e.g., through ultrasonication) can lead to the cleavage of specific covalent bonds. The ring-opening of cyclobutene, for example, has been shown to proceed via a disrotatory pathway under mechanical force, which is forbidden under thermal conditions. acs.orgyoutube.com The efficiency of mechanochemical activation is dependent on the structure of the mechanophore and the points of polymer attachment. acs.orgyoutube.com For a molecule like 3-amino-1-phenylcyclobutanol, if incorporated into a polymer, the application of force could selectively cleave one of the C-C bonds in the strained cyclobutane ring, leading to a diradical intermediate that could be trapped or undergo further reactions. The presence of substituents like the amino and phenyl groups would influence the force required for activation and the subsequent reactivity of the generated intermediates.

Reactivity of the Amino and Hydroxyl Functionalities

The amino and hydroxyl groups of 3-Amino-1-phenylcyclobutan-1-ol (B2886315) hydrochloride are key sites for derivatization and further chemical transformations.

Alkylation, Acylation, and Other Derivatization Reactions of the Amino Group

The primary amino group in 3-amino-1-phenylcyclobutanol is nucleophilic and can readily undergo reactions with electrophiles.

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides or alcohols. nih.govvanderbilt.edu The reaction with alkyl halides typically proceeds via a nucleophilic substitution reaction. To achieve selective mono-N-alkylation of amino alcohols, methods involving chelation with reagents like 9-BBN have been developed. nih.gov Direct N-alkylation of amino acid esters and amides with alcohols can be catalyzed by transition metals like ruthenium, often with high retention of stereochemistry. libretexts.org

Acylation: The amino group can be readily acylated to form amides using acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. researchgate.netnih.gov The N-acylation of unprotected amino acids can be achieved using activated esters. nih.gov N-acylation is a common method for the synthesis of peptides and other amide-containing molecules. mdma.chcore.ac.uk

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl Halide | Secondary or Tertiary Amine |

| N-Alkylation | Alcohol (with catalyst) | Secondary Amine |

| N-Acylation | Acyl Chloride/Anhydride | Amide |

| N-Acylation | Carboxylic Acid + Coupling Agent | Amide |

Oxidation, Reduction, and Condensation Reactions of the Hydroxyl Group

The tertiary hydroxyl group in 3-amino-1-phenylcyclobutanol exhibits reactivity characteristic of tertiary alcohols, but with the added influence of the strained ring and the phenyl group.

Oxidation: The oxidation of tertiary alcohols is not as straightforward as for primary or secondary alcohols, as it requires C-C bond cleavage. The oxidation of 1-phenylethanol, a secondary benzylic alcohol, to acetophenone (B1666503) is a common transformation. researchgate.netmdma.ch For tertiary cyclobutanols, oxidation can lead to oxidative cleavage of the cyclobutane ring. For example, reaction with Jones reagent can result in the formation of 1,4-ketols or 1,4-diketones. The oxidation of alcohols can also be achieved using catalytic systems, such as those based on ruthenium or TEMPO. researchgate.netresearchgate.net

Reduction: The hydroxyl group of an alcohol is generally not reducible. However, the hydrochloride salt of an amine can be deprotonated. fiveable.meyoutube.com The reduction of carboxylic acid derivatives, which are at a higher oxidation state than alcohols, to alcohols is a common transformation using reducing agents like lithium aluminum hydride. quimicaorganica.orgvedantu.comorganicchemistrydata.org

Intramolecular Cyclizations and Rearrangements Involving the Compound

The strained four-membered ring of the cyclobutane moiety, combined with the nucleophilic amino group and the potential for carbocation formation at the benzylic tertiary alcohol, suggests that 3-Amino-1-phenylcyclobutan-1-ol is predisposed to undergo various intramolecular cyclizations and rearrangements, particularly under acidic or basic conditions or upon activation of the hydroxyl group.

One probable transformation is an intramolecular cyclization to form heterocyclic structures. For instance, activation of the hydroxyl group to create a good leaving group could be followed by a nucleophilic attack from the amino group. Depending on the stereochemistry and reaction conditions, this could lead to the formation of bicyclic azetidine (B1206935) derivatives. The course of such reactions is often directed by the relative stability of the transition states and the resulting ring systems.

Rearrangement reactions are also plausible, driven by the relief of ring strain inherent in the cyclobutane structure. organic-chemistry.org Acid-catalyzed dehydration of the tertiary alcohol would generate a tertiary carbocation. This intermediate could then undergo ring expansion to form a more stable cyclopentyl or cyclohexyl system. Alternatively, a 1,2-hydride or 1,2-phenyl shift could occur, leading to rearranged products. The specific pathway would be influenced by the migratory aptitude of the substituents and the stability of the resulting carbocation intermediates.

A potential rearrangement pathway for 3-Amino-1-phenylcyclobutan-1-ol could be initiated by the protonation of the hydroxyl group under acidic conditions, followed by the loss of water to form a tertiary carbocation. This carbocation could then undergo a Wagner-Meerwein type rearrangement. berhamporegirlscollege.ac.in

Table 1: Plausible Intramolecular Reactions of 3-Amino-1-phenylcyclobutan-1-ol

| Reaction Type | Proposed Product(s) | Driving Force |

| Intramolecular Cyclization | Bicyclic azetidine derivatives | Formation of a stable heterocyclic ring |

| Ring Expansion | Substituted cyclopentylamine (B150401) or cyclohexylamine (B46788) derivatives | Relief of cyclobutane ring strain |

| 1,2-Rearrangement | Rearranged aminocyclobutane isomers | Formation of a more stable carbocation |

Theoretical and Computational Chemistry of 3 Amino 1 Phenylcyclobutan 1 Ol Hydrochloride

Reaction Pathway Modeling and Transition State Characterization

Computational Prediction of Mechanistic Steps and Intermediates

There is no available research that provides computational predictions of mechanistic steps and intermediates for reactions involving 3-Amino-1-phenylcyclobutan-1-ol (B2886315) hydrochloride. Such studies would typically involve high-level quantum mechanical calculations to map out the potential energy surface of a given reaction, identifying the lowest energy pathways and characterizing the structures of any transient intermediates and transition states. The absence of such data precludes a detailed discussion on the computationally predicted reaction mechanisms for this compound.

Calculation of Activation Energies and Reaction Rates

In line with the lack of mechanistic studies, there are no published calculations of activation energies or reaction rates for chemical transformations of 3-Amino-1-phenylcyclobutan-1-ol hydrochloride. The determination of these parameters is a key output of computational reaction mechanism studies, providing quantitative insights into the kinetics of a reaction. Without such studies, it is not possible to provide data on the energetic barriers or the theoretical rates of reactions involving this compound.

Computational Approaches to Structure-Activity Relationships (SAR) for Mechanistic Insights

Specific computational studies aimed at elucidating the structure-activity relationships (SAR) for this compound to gain mechanistic insights are not found in the scientific literature. While SAR studies are crucial for drug discovery and development, and computational methods are a cornerstone of modern SAR analysis, this particular molecule has not been the subject of such published investigations.

Molecular Docking and Ligand-Target Interaction Analysis

There are no specific molecular docking or ligand-target interaction analyses for this compound reported in the available literature. Molecular docking simulations are a powerful tool to predict the binding orientation and affinity of a small molecule to a biological target. The results of such studies, including binding energies and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), are fundamental to understanding the molecular basis of a compound's biological activity. The lack of such data for this compound means that no information can be presented on its potential biological targets or binding modes.

Advanced Characterization Techniques and Structural Elucidation of 3 Amino 1 Phenylcyclobutan 1 Ol Hydrochloride and Its Derivatives

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of molecules. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of all stereogenic centers within a molecule. For chiral compounds like the enantiomers of 3-Amino-1-phenylcyclobutan-1-ol (B2886315), X-ray crystallography can definitively establish the absolute stereochemistry.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. This allows for the unequivocal assignment of the relative and absolute configuration of stereocenters. Furthermore, X-ray crystallography reveals the preferred conformation of the molecule in the solid state, providing valuable information about the puckering of the cyclobutane (B1203170) ring and the spatial orientation of the phenyl, amino, and hydroxyl substituents.

Key Data from X-ray Crystallography:

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice. |

| Space Group | Symmetry of the crystal structure. |

| Atomic Coordinates | Precise 3D position of each atom. |

| Bond Lengths & Angles | Geometric details of the molecular structure. |

| Torsion Angles | Conformational information of the molecule. |

| Absolute Configuration | Unambiguous assignment of stereochemistry (e.g., R/S). |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) NMR provides initial information, advanced two-dimensional (2D) techniques are often required for the complete and unambiguous assignment of complex structures like 3-Amino-1-phenylcyclobutan-1-ol hydrochloride and its derivatives.

2D NMR experiments provide correlation data between different nuclei, allowing for the piecing together of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For the cyclobutane ring of 3-Amino-1-phenylcyclobutan-1-ol, COSY would establish the connectivity between the protons on the four-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as the connection between the phenyl ring and the cyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is a powerful tool for determining the stereochemistry and conformation of a molecule. For instance, NOESY can help to determine the relative orientation of the substituents on the cyclobutane ring.

Application of 2D NMR to 3-Amino-1-phenylcyclobutan-1-ol:

| 2D NMR Technique | Information Gained |

| COSY | Establishes the proton connectivity within the cyclobutane ring. |

| HSQC | Assigns the carbon signals of the cyclobutane and phenyl rings. |

| HMBC | Confirms the attachment of the phenyl group and hydroxyl group to the C1 position. |

| NOESY | Determines the cis or trans relationship between the amino and hydroxyl groups. |

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing the structure and dynamics of molecules in the solid state. It is particularly useful for studying materials that are not amenable to single-crystal X-ray diffraction. For this compound, ssNMR can be used to investigate different polymorphic forms, which are different crystalline structures of the same compound. Polymorphs can have different physical properties, and ssNMR provides a fingerprint for each form.

Furthermore, ssNMR can provide insights into supramolecular interactions, such as hydrogen bonding, in the solid state. For the hydrochloride salt, ssNMR, particularly techniques involving the chlorine nucleus (³⁵Cl ssNMR), can probe the local environment of the chloride ion and its interactions with the protonated amine.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Research

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum will show positive or negative peaks (Cotton effects) in the regions where a chromophore absorbs light. The sign and intensity of the Cotton effect can often be correlated with the absolute configuration of a stereocenter near the chromophore. For 3-Amino-1-phenylcyclobutan-1-ol, the phenyl group acts as a chromophore, and its interaction with the chiral cyclobutane ring would give rise to a characteristic CD spectrum.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. ORD curves that show a peak and a trough in the vicinity of an absorption band are said to exhibit a Cotton effect. Similar to CD, the sign of the Cotton effect in ORD can be used to deduce stereochemical information.

These techniques are particularly valuable for assigning the absolute configuration of a chiral molecule when crystals suitable for X-ray crystallography cannot be obtained.

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Product Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This is crucial for confirming the identity of a synthesized compound and for identifying unknown products or impurities.

In addition to providing accurate mass, the fragmentation patterns observed in the mass spectrum offer valuable structural information. The way a molecule breaks apart upon ionization can reveal its connectivity. For cyclobutane derivatives, characteristic fragmentation pathways include ring opening and cleavage of substituents. The study of these fragmentation patterns can help to distinguish between isomers and to elucidate the structure of related compounds. For instance, the fragmentation of cyclobutanol (B46151) has been studied to understand the losses of ethene and the ethyl radical from the molecular ion.

Common Fragmentation Pathways for Cyclobutane Derivatives:

| Fragmentation Process | Description |

| Ring Scission | The cyclobutane ring opens, often with the rupture of C-C bonds opposite each other. |

| Substituent Cleavage | Loss of substituents from the cyclobutane ring. |

| McLafferty Rearrangement | A common rearrangement in molecules containing a carbonyl group, which is not directly applicable to the parent compound but could be for derivatives. |

| Dehydration | Loss of a water molecule, particularly from alcohol-containing compounds. |

Exploration of Biological and Biochemical Interactions: Mechanistic Insights

In Vitro Studies on Enzyme Modulation Mechanisms

No in-vitro studies detailing the effects of 3-Amino-1-phenylcyclobutan-1-ol (B2886315) hydrochloride on enzyme kinetics, including inhibition or activation, were found in the public domain. Consequently, information regarding its potential binding modes to enzyme active sites or any allosteric effects remains unelucidated.

Receptor Binding and Signaling Pathway Perturbation in Research Models

Similarly, the search for biophysical characterization of ligand-receptor interactions involving this compound did not yield any specific results. There is no available data on its binding affinity or kinetics with any known receptors. Furthermore, studies interrogating its impact on cellular signaling pathways in controlled in-vitro systems appear to be absent from the current body of scientific literature.

Mechanistic Structure-Activity Relationship (SAR) Studies for Biological Probes

Mechanistic SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Unfortunately, no such studies specifically focused on 3-Amino-1-phenylcyclobutan-1-ol hydrochloride or its analogs as biological probes were discovered.

Derivatives and Analogs of 3 Amino 1 Phenylcyclobutan 1 Ol Hydrochloride: Synthesis and Mechanistic Exploration

Systematic Functionalization of the Amino Group for Biological Probe Development

The primary amino group in 3-amino-1-phenylcyclobutan-1-ol (B2886315) is a key site for derivatization, allowing for its conversion into a wide range of functional groups. This versatility is particularly valuable in the development of biological probes, where the core scaffold is attached to reporter groups, affinity tags, or other bioactive molecules. The goal of such functionalization is to create tools for studying biological systems, for example, by visualizing molecular targets or identifying binding partners.

Common strategies for modifying the amino group include acylation, alkylation, sulfonylation, and reductive amination. These reactions allow for the introduction of functionalities that can serve as handles for further conjugation or that directly impart desired properties to the molecule. For instance, the attachment of a fluorescent dye via an amide bond creates a probe that can be tracked within a cellular environment.

In a broader context of amine analysis in biological samples, chemoselective capture and derivatization techniques have been developed. One such approach utilizes polythioester-functionalized magnetic nanoprobes (PMPs) that react specifically with amino groups. nih.gov This method allows for the selective capture, derivatization, and release of amino-containing compounds from complex biological matrices, highlighting the importance of amino group reactivity in the development of advanced analytical tools. nih.gov While not applied directly to 3-amino-1-phenylcyclobutan-1-ol in the cited study, this methodology exemplifies the type of advanced strategies that can be adapted for its functionalization.

Table 1: Examples of Amino Group Functionalization Strategies for Probe Development

| Reaction Type | Reagents | Resulting Functional Group | Purpose in Probe Development |

| Acylation | Acid Chlorides, Anhydrides | Amide | Stable linkage to reporter groups (e.g., fluorophores, biotin). |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduction of specific interaction motifs or alteration of solubility. |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amine | Attachment of other molecules while maintaining nitrogen basicity. |

| Conjugation | N-Hydroxysuccinimide (NHS) esters | Amide | Covalent attachment to proteins or other biomolecules. nih.gov |

Chemical Modifications of the Hydroxyl Moiety to Tune Reactivity and Interactions

The tertiary hydroxyl group on the cyclobutane (B1203170) ring is another critical site for chemical modification. Altering this moiety can significantly impact the compound's polarity, hydrogen bonding capability, and metabolic stability. Strategies for hydroxyl group modification often focus on converting it into a better leaving group to facilitate subsequent nucleophilic substitution reactions or on protecting it to prevent unwanted side reactions during the functionalization of other parts of the molecule. nih.gov

Common modifications include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters. This can modulate the compound's lipophilicity and pharmacokinetic profile.

Etherification: Conversion into ethers by reaction with alkyl halides under basic conditions. This removes the hydrogen-bonding donor capability of the hydroxyl group.

Activation/Conversion: Transformation into a good leaving group, such as a tosylate or a halide, allows for the introduction of other functional groups through substitution reactions. nih.gov For instance, gentle and selective methods have been developed for converting alcohols to bromides or iodides using visible-light photocatalysis, which could be applicable to complex molecules. nih.gov

In the synthesis of related compounds like 3-methylamino-1-phenyl-1-propanol, multi-step synthetic routes often involve the reduction of carbonyl groups to form the hydroxyl moiety, highlighting its importance as a key structural feature. google.com The choice of reagents, such as sodium borohydride (B1222165) in acetic acid, is crucial for achieving the desired transformation efficiently. google.com

Table 2: Chemical Modifications of the Hydroxyl Group and Their Potential Effects

| Modification Type | Typical Reagents | Resulting Moiety | Potential Impact on Properties |

| Esterification | Acyl chloride, Pyridine | Ester | Increased lipophilicity; potential for prodrug design. |

| Etherification | NaH, Alkyl halide | Ether | Removal of H-bond donor; increased metabolic stability. |

| Halogenation | CBr₄, Ru(bpy)₃Cl₂ | Halide | Conversion to a leaving group for further synthesis. nih.gov |

| Oxidation | Mild oxidizing agents | Ketone | Alteration of geometry and electronic properties. |

Aryl Ring Substitutions and their Impact on Electronic and Steric Properties

Introducing substituents onto the phenyl ring of 3-amino-1-phenylcyclobutan-1-ol provides a powerful means to fine-tune its electronic and steric properties. The nature and position of these substituents can profoundly influence the molecule's interaction with biological targets, its solubility, and its metabolic fate.

Electronic Effects: Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density of the aromatic ring. This can affect the pKa of the amino group and influence cation-π interactions. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the ring's electron density, which can enhance certain binding interactions. The synthesis of related aryl-containing compounds, such as 3-amino-5-aryl-1,2,4-oxadiazoles, has shown that electron-withdrawing substituents can significantly influence reaction equilibria and isomer stability. researchgate.net

Steric Effects: The size and position of substituents can create steric hindrance, which may either promote or prevent binding to a target protein, depending on the topology of the binding site. Bulky substituents can be used to probe the spatial constraints of a receptor pocket.

The synthesis of analogs with substituted aryl rings typically involves starting with a correspondingly substituted precursor, for example, a substituted acetophenone (B1666503) in a multi-step synthesis. scielo.org.za

Table 3: Impact of Aryl Ring Substituents on Molecular Properties

| Substituent Example | Position (ortho, meta, para) | Electronic Effect | Steric Effect | Potential Consequence |

| -Cl | para | Electron-withdrawing | Minimal | Modulates electronic character without adding bulk. |

| -OCH₃ | para | Electron-donating | Moderate | Enhances electron density; potential for H-bonding. |

| -CF₃ | meta | Strongly Electron-withdrawing | Moderate | Significantly alters electronic properties; can improve metabolic stability. |

| -C(CH₃)₃ | para | Electron-donating (inductive) | High | Introduces significant bulk, probing steric limits of a binding site. |

Synthesis and Mechanistic Evaluation of Stereoisomeric Variants

3-Amino-1-phenylcyclobutan-1-ol possesses two stereocenters, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). The spatial arrangement of the amino and hydroxyl groups relative to the phenyl ring can have a dramatic effect on biological activity, as biomolecules like enzymes and receptors are chiral. Therefore, the synthesis and evaluation of stereoisomerically pure variants are of significant interest.

While specific studies on the stereoselective synthesis of 3-amino-1-phenylcyclobutan-1-ol are not detailed in the provided results, methods developed for structurally similar molecules offer valuable insights. For the asymmetric synthesis of chiral amines from prochiral ketones, transaminase enzymes have proven to be highly effective biocatalysts. mdpi.com A multi-enzymatic cascade system has been successfully employed for the synthesis of 3-amino-1-phenylbutane. mdpi.comresearchgate.net This system couples a transaminase with a pyruvate (B1213749) decarboxylase (PDC) to shift the reaction equilibrium favorably, resulting in high yields and excellent enantiomeric excess (ee) of the desired (S)-enantiomer. mdpi.com

This biocatalytic approach offers a greener alternative to traditional chemical methods and demonstrates a viable strategy for accessing single enantiomers of amino compounds. mdpi.com Evaluating the biological activity of each individual stereoisomer of 3-amino-1-phenylcyclobutan-1-ol is crucial, as often only one isomer is responsible for the desired effect, while others may be inactive or contribute to off-target effects.

Table 4: Comparison of Synthetic Approaches for Stereoisomers

| Synthetic Method | Description | Advantages | Disadvantages |

| Chiral Resolution | Separation of a racemic mixture using a chiral resolving agent. | Methodologically straightforward. | Maximum 50% yield for the desired enantiomer; requires a suitable resolving agent. |

| Asymmetric Synthesis | Use of chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer. | Potentially high yields and enantiomeric purity. | Often requires development of specific catalysts or reagents. |

| Biocatalysis (Enzymatic) | Use of enzymes (e.g., transaminases) to catalyze a stereoselective transformation. mdpi.comresearchgate.net | High stereoselectivity; mild reaction conditions; environmentally friendly. mdpi.com | Enzyme availability and stability can be limitations; substrate scope may be narrow. |

Future Directions and Emerging Research Avenues for 3 Amino 1 Phenylcyclobutan 1 Ol Hydrochloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 3-Amino-1-phenylcyclobutan-1-ol (B2886315) hydrochloride is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher throughput.

Key Research Thrusts:

Continuous-Flow Synthesis: Developing a continuous-flow process for the multi-step synthesis of 3-Amino-1-phenylcyclobutan-1-ol hydrochloride would enable precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and the ability to safely handle reactive intermediates.

Automated Reaction Optimization: Automated platforms, driven by machine learning algorithms, can rapidly screen a wide range of reaction conditions to identify the optimal parameters for each synthetic step. This approach can significantly accelerate the development of efficient and robust synthetic routes.

In-line Analysis and Purification: The integration of real-time analytical techniques, such as infrared (IR) spectroscopy and high-performance liquid chromatography (HPLC), into flow systems allows for continuous monitoring of reaction progress and product quality. Subsequent in-line purification modules can provide the final compound with high purity without manual intervention.

Anticipated Benefits of Integration:

| Feature | Benefit in Synthesis of this compound |

| Enhanced Safety | Minimizes the handling of potentially hazardous reagents and intermediates. |

| Improved Reproducibility | Precise control over reaction parameters ensures consistent product quality between batches. |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. |

| Efficiency | Reduced reaction times and manual labor lead to a more cost-effective process. |

Applications as Chiral Building Blocks in the Total Synthesis of Complex Molecules

The inherent chirality and rigid cyclobutane (B1203170) scaffold of this compound make it an attractive chiral building block for the total synthesis of complex natural products and novel pharmaceutical agents. mdpi.comnih.govresearchgate.netgoogle.com Chiral molecules derived from the "chiral pool" are invaluable starting materials in organic synthesis. nih.gov

Potential Applications:

Natural Product Synthesis: The vicinal amino alcohol moiety within the cyclobutane ring can serve as a key structural element in the synthesis of alkaloids and other nitrogen-containing natural products. The rigid four-membered ring can be used to control the stereochemistry of subsequent reactions.

Development of Novel Ligands: The amino and hydroxyl groups can be readily functionalized to create novel chiral ligands for asymmetric catalysis. The defined spatial arrangement of these functional groups can lead to high enantioselectivity in metal-catalyzed reactions.

Synthesis of Conformationally Restricted Peptidomimetics: The cyclobutane core can be incorporated into peptide structures to create conformationally constrained analogs. nih.gov These peptidomimetics can exhibit enhanced biological activity and metabolic stability compared to their flexible counterparts.

Examples of Potential Target Molecule Classes:

| Target Class | Rationale for Using this compound |

| Biologically Active Amines | The chiral amine is a common feature in many pharmaceuticals and agrochemicals. mdpi.com |

| Tropane Alkaloids | The rigid bicyclic core of tropane alkaloids could potentially be constructed using the cyclobutane ring as a template. |

| Beta-Blockers | Many beta-blockers contain a vicinal amino alcohol pharmacophore. mdpi.com |

Implementation of Green Chemistry Principles in Synthetic Strategies

The growing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into the synthesis of this compound. skpharmteco.comresearchgate.netnih.gov This involves minimizing waste, using less hazardous reagents, and improving energy efficiency.

Key Green Chemistry Approaches:

Catalytic Methods: The development of highly efficient and selective catalytic methods, including biocatalysis using enzymes like transaminases, can replace stoichiometric reagents, thereby reducing waste. mdpi.comresearchgate.net Asymmetric synthesis using chiral catalysts can also provide enantiomerically pure products without the need for chiral resolution.

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-derived solvents, can significantly reduce the environmental impact of the synthesis. nih.gov

Photochemical Cycloadditions: [2+2] photocycloaddition reactions are a powerful tool for the construction of cyclobutane rings and can often be performed under mild, solvent-free conditions, aligning with green chemistry goals. acs.orgnih.govelsevierpure.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental principle of green chemistry.

Comparison of Synthetic Strategies:

| Principle of Green Chemistry | Traditional Synthesis | Potential Green Alternative |

| Waste Prevention | Use of stoichiometric reagents leading to significant byproducts. | Development of catalytic reactions with high turnover numbers. |

| Safer Solvents | Use of chlorinated solvents like dichloromethane. | Application of aqueous or bio-based solvent systems. |

| Energy Efficiency | Reactions requiring high temperatures and prolonged heating. | Photochemical or microwave-assisted reactions at ambient temperatures. |

| Use of Renewable Feedstocks | Starting materials derived from petrochemical sources. | Exploration of bio-derived starting materials. |

Advanced Analytical Method Development for Research Purity and Identity Beyond Basic Characterization

Ensuring the purity and confirming the identity of complex chiral molecules like this compound requires the use of advanced analytical techniques that go beyond standard characterization methods like NMR and IR spectroscopy.

Advanced Analytical Techniques:

Chiral Chromatography: The development of robust chiral HPLC and GC methods is essential for the accurate determination of enantiomeric excess (ee) and the separation of diastereomers. gcms.cz The choice of chiral stationary phase is critical for achieving baseline separation.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the molecule. acs.org Tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation patterns, providing further structural confirmation.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and three-dimensional structure of the molecule. acs.org This technique provides unambiguous proof of the relative and absolute configuration of all stereocenters.

Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to definitively assign all proton and carbon signals and to establish the connectivity within the molecule.

Data for Analytical Characterization:

| Analytical Technique | Information Obtained |

| Chiral HPLC | Enantiomeric purity (enantiomeric excess). |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. |

| X-ray Crystallography | Absolute and relative stereochemistry, bond lengths, and angles. |

| 2D NMR Spectroscopy | Unambiguous assignment of all atoms and their connectivity. |

Q & A

Q. What are the key considerations for synthesizing 3-amino-1-phenylcyclobutan-1-ol hydrochloride with high enantiomeric purity?

Synthesis of this compound requires careful optimization of cyclobutane ring formation and amine protection strategies. Cyclobutane derivatives are prone to ring strain, necessitating low-temperature reactions and catalysts like Pd(OAc)₂ for stereochemical control . Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric purity (>98% ee) .

Q. How can researchers ensure structural fidelity during characterization?

Use a combination of H/C NMR to verify the cyclobutane ring geometry and amine proton integration. Mass spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 235.67 for CHClNO) . X-ray crystallography is recommended for absolute stereochemical assignment, especially if intermediates like trans-2-phenylcyclopropylamine analogs are involved .

Q. What safety protocols are critical for handling this compound in aqueous environments?

Avoid water contact due to potential hydrolysis of the cyclobutane ring. Store in inert, airtight containers under nitrogen at 2–8°C . Use PPE (gloves, goggles) and fume hoods to mitigate inhalation risks (PAC-1: 2.1 mg/m³) .

Advanced Research Questions

Q. How can conflicting data on cyclobutane ring stability under varying pH conditions be resolved?

Perform accelerated stability studies using HPLC to monitor degradation products. For example, acidic conditions (pH <3) may induce ring-opening via SN2 mechanisms, while neutral/basic conditions favor oxidation. Computational modeling (DFT) can predict reaction pathways and validate experimental observations .

Q. What methodologies address challenges in quantifying trace impurities during pharmacokinetic studies?

LC-MS/MS with a C18 column and ion-pairing agents (e.g., 0.1% TFA) enhances sensitivity for detecting metabolites like phenylcyclohexane derivatives. Calibrate against reference standards (e.g., 4-phenyl-1-cyclohexene) to ensure accuracy .

Q. How do stereochemical variations (cis vs. trans) impact pharmacological activity?

Compare in vitro binding assays (e.g., receptor affinity) using enantiomerically pure samples. For example, cis-3-amino-1-methylcyclobutan-1-ol derivatives show 10-fold higher µ-opioid receptor binding than trans isomers . Pair these results with molecular docking simulations to rationalize stereospecific interactions.

Q. What strategies mitigate batch-to-batch variability in solid-state properties?

Polymorph screening via solvent-mediated crystallization (e.g., ethanol/water mixtures) ensures consistent crystallinity. Pair with PXRD and DSC to validate form stability. For hygroscopic batches, add desiccants (silica gel) during storage .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret discrepancies in reported toxicity profiles?

Cross-reference in vitro cytotoxicity data (e.g., IC values) with in vivo rodent studies. Note that conflicting results may arise from impurities (e.g., residual solvents). Use GC-MS to identify contaminants and adjust purification protocols (e.g., recrystallization vs. column chromatography) .

Q. What analytical approaches validate environmental impact claims for this compound?

Conduct OECD 301D biodegradability tests and aquatic toxicity assays (e.g., Daphnia magna LC). If results contradict literature (e.g., "toxic to aquatic life" vs. "low risk"), re-evaluate metabolite persistence using QSAR models .

Methodological Best Practices

Q. What techniques optimize yield in multi-step syntheses involving sensitive intermediates?

Employ flow chemistry for exothermic steps (e.g., cyclization reactions) to improve temperature control. Monitor reaction progress in real-time via inline IR spectroscopy. For amine hydrochloride salts, use anti-solvent precipitation (diethyl ether) to maximize yield .

Q. How can researchers ensure reproducibility in enantioselective catalysis for this compound?

Standardize catalyst loading (e.g., 5 mol% Jacobsen’s catalyst) and reaction time. Validate reproducibility across ≥3 independent trials with statistical analysis (RSD <5%). Publish detailed experimental logs, including humidity and oxygen levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.